
5-BDBD
Overview
Description
5-BDBD (5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one) is a benzodiazepine-derived compound first identified as a selective antagonist of the P2X4 purinergic receptor (P2X4R) in 2005 . P2X4Rs are ATP-gated cation channels involved in neuroinflammation, pain signaling, and synaptic plasticity . Unlike other P2X receptors, P2X4R activation requires submicromolar ATP concentrations (EC₅₀ ~4.7 µM in rats), making it critical to use low ATP doses to study its pharmacology .
Mechanism of Action:
this compound inhibits ATP-induced calcium influx and inward ion currents in P2X4R-expressing HEK293 cells, with an IC₅₀ of 0.75–1.0 µM in rats and 1.0 µM in humans . While initial studies suggested competitive antagonism (evidenced by rightward shifts in ATP dose-response curves without reducing maximal responses) , radioligand binding and structural docking studies later revealed an allosteric mechanism involving interactions with residues in the receptor’s hydrophobic pocket (e.g., Arg-301, Glu-307) . This dual mechanism complicates its classification but underscores its unique binding kinetics .
Specificity:
this compound shows high selectivity for P2X4R over other P2X subtypes:
- No inhibition of P2X2a, P2X2b, or P2X7 receptors at saturating concentrations (10 µM) .
- Minimal effects on P2X1 and P2X3 receptors (~20% inhibition at 10 µM ATP) .
- Notably, mouse P2X4R is insensitive to this compound, highlighting species-specific pharmacology critical for translational research .
Therapeutic Applications:
Preclinical studies demonstrate this compound’s efficacy in:
- Reducing neuroinflammation and cognitive impairment in perioperative neurocognitive disorders (PND) by suppressing NLRP3 inflammasome activation .
- Attenuating airway inflammation in allergic asthma models by lowering IL-1β and TNF-α .
- Protecting dopaminergic neurons in Parkinson’s disease (PD) models via inhibition of IL-18 and caspase-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one are not widely documented, the compound is produced in research laboratories and supplied by chemical companies for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .
Scientific Research Applications
Pharmacological Characterization
5-BDBD has been characterized as a potent antagonist of the P2X4 receptor, with an IC50 value of approximately 0.75 µM. Studies have shown that it selectively inhibits P2X4R-mediated currents without significantly affecting other P2X receptor subtypes such as P2X2aR, P2X2bR, and P2X7R at concentrations up to 10 µM . This specificity is crucial for studying the physiological roles of P2X4R in various biological contexts.
Neurological Research
Long-Term Potentiation (LTP):
this compound has been utilized in studies examining long-term potentiation in rat hippocampal slices. It was found to partially decrease LTP, suggesting that P2X4R plays a role in synaptic plasticity and memory formation. The ability of this compound to inhibit LTP provides insights into the receptor's involvement in cognitive functions .
Central Nervous System Effects:
The compound is also being investigated for its potential effects on neurological disorders. By selectively blocking P2X4Rs, researchers are exploring its role in modulating pain pathways and neuroinflammation, which could lead to novel therapeutic strategies for conditions such as neuropathic pain and multiple sclerosis .
Immunological Applications
Th17 Cell Activation:
Research indicates that this compound can influence immune responses by modulating Th17 cell activation. In collagen-induced arthritis models, treatment with this compound reduced disease severity by inhibiting Th17 cell proliferation and activity, highlighting its potential as an anti-inflammatory agent .
Allergic Inflammation:
In studies focused on allergic asthma, this compound demonstrated the ability to ameliorate symptoms by blocking P2X4R-mediated pathways that contribute to airway inflammation. This suggests that targeting purinergic signaling could be an effective strategy for managing allergic responses .
Respiratory Research
In models of airway inflammation, this compound has been shown to prevent airway remodeling and reduce inflammatory markers associated with asthma. Specifically, it was noted that treatment with this antagonist resulted in altered expression levels of proteins such as α-SMA and PCNA, which are critical in lung tissue remodeling processes . This positions this compound as a potential therapeutic candidate for respiratory diseases characterized by excessive inflammation.
Methodological Applications
The use of this compound extends into methodological advancements in purinergic signaling research. Its application in various experimental setups allows for better understanding of purinergic mechanisms across different cell types and tissues. Techniques such as fluorescent labeling and FRET-based assays have been employed to study the dynamics of ATP signaling in live cells when treated with this compound .
Summary Table of Applications
Application Area | Findings/Implications |
---|---|
Neurological Research | Inhibition of LTP; potential for treating cognitive disorders |
Immunology | Modulation of Th17 activation; reduction in arthritis severity |
Respiratory Health | Amelioration of allergic asthma symptoms; prevention of airway remodeling |
Methodological Research | Enhanced understanding of purinergic signaling dynamics |
Mechanism of Action
The mechanism of action of 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one involves its antagonistic effect on the P2X4 receptor. The compound binds to an allosteric site on the receptor, leading to a conformational change that inhibits the receptor’s activity. Key residues involved in this binding include methionine 109, phenylalanine 178, tyrosine 300, arginine 301, and isoleucine 312 . This inhibition prevents the receptor from being activated by adenosine triphosphate, thereby reducing the downstream signaling pathways associated with inflammation, pain, and other physiological responses .
Comparison with Similar Compounds
TNP-ATP
Key Difference: Unlike this compound, TNP-ATP non-competitively inhibits P2X4R and lacks subtype specificity, limiting its utility in complex tissues .
BX-430
Key Difference : BX-430 is 2–3x more potent than this compound and blocks the open-channel state of P2X4R, unlike this compound, which is restricted to closed states .
PSB-12062 and BAY-1797
Key Difference : BAY-1797 is the most potent pan-P2X4 antagonist with cross-species efficacy, while PSB-12062 suffers from solubility issues .
NP-815-PX (this compound Derivative)
Property | This compound | NP-815-PX |
---|---|---|
Mechanism | Allosteric | Allosteric |
Potency | IC₅₀ 0.75 µM | Improved anti-allodynic efficacy |
Therapeutic Use | Preclinical models | Anti-allodynic in mice |
Biological Activity
5-BDBD, chemically known as 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one, is a potent and selective antagonist of the P2X4 receptor, which is part of the purinergic signaling pathway and plays a significant role in various physiological processes including pain perception, inflammation, and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.
This compound acts primarily as a non-competitive antagonist of the P2X4 receptor. It has been shown to inhibit ATP-induced currents in both human and rat P2X4 receptor-expressing cells. The compound exhibits a high degree of selectivity for P2X4 over other P2X receptors, such as P2X1, P2X2, and P2X3. The reported IC50 values for this compound range from 0.50 µM to 0.75 µM , indicating its potency in blocking receptor activity .
Table 1: Potency of this compound Against P2X Receptors
Receptor Type | IC50 (µM) | Selectivity |
---|---|---|
P2X4 | 0.50 - 0.75 | High |
P2X1 | >10 | Moderate |
P2X3 | >10 | Moderate |
P2X7 | >10 | None |
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound in models of ischemic stroke. In an experiment involving middle cerebral artery occlusion (MCAo) in rats, treatment with this compound significantly reduced infarct volume and neurological deficits when administered shortly after the stroke event.
Case Study: MCAo-Induced Stroke Model
- Study Design : Rats received 1 mg/kg of this compound orally for three days post-MCAo.
- Findings :
3. Long-Term Potentiation (LTP) Studies
The effects of this compound on long-term potentiation (LTP) have been investigated in rat hippocampal slices. LTP is a process associated with synaptic plasticity and memory formation.
- Results : Application of this compound was found to reduce LTP in these slices, indicating its potential role in modulating synaptic transmission through P2X4 receptor inhibition .
4. Structural Insights
Research into the structural basis of this compound's action revealed that it binds to an allosteric site on the P2X4 receptor. This binding alters receptor conformation, inhibiting its activation by ATP. Key residues involved in this interaction include M109, F178, Y300, and R301 .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of 5-BDBD, and how does it distinguish between P2X receptor subtypes?
- Answer : this compound is a selective P2X4 receptor antagonist that competitively inhibits ATP-induced currents by binding to an allosteric site. It distinguishes P2X4 from other subtypes (e.g., P2X1, P2X2a/b, P2X3, P2X7) with minimal off-target effects. For example, 10 µM this compound does not inhibit P2X2a/b receptors, and its IC50 for rP2X4 is 0.75 µM, compared to IC50 >30 µM for P2X7 .
- Methodological Note : Use HEK293 cells transfected with human or rat P2X4 receptors for functional assays. Pre-apply this compound for 2 minutes before ATP stimulation to achieve maximal inhibition .
Q. What experimental conditions optimize this compound's inhibitory effects in vitro?
- Answer : Optimal inhibition requires a 2-minute pre-application of this compound at 0.5–20 µM, followed by co-application with ATP. For Ca2+ influx assays, use submicromolar ATP (0.5–1 µM) to isolate P2X4-mediated responses from endogenous P2Y receptors .
- Key Data : ATP EC50 shifts from 4.7 µM (control) to 15.9 µM with 1 µM this compound, confirming competitive-like behavior .
Q. How reliable is this compound for blocking endogenous P2X4 receptors in native tissues?
- Answer : this compound effectively inhibits endogenous P2X4 in central nervous system (CNS) tissues, such as rat hippocampal slices, without significant cross-reactivity with P2X1/3/6. However, validate specificity using complementary antagonists (e.g., PPADS for P2X1/3) .
- Limitation : Low water solubility may limit in vivo applications; use DMSO as a solvent carrier (<0.1% final concentration) .
Advanced Research Questions
Q. How can contradictory reports about this compound's mechanism (competitive vs. allosteric) be resolved experimentally?
- Answer : Radioligand binding assays and mutagenesis studies reveal that this compound binds to an allosteric site involving residues Met109, Phe178, Tyr300, and Arg301, shifting ATP’s EC50 without altering maximal current. This contrasts with TNP-ATP, which competes directly with ATP .
- Method : Combine electrophysiology (e.g., whole-cell patch clamp) with molecular docking to map binding sites. For example, mutations at W84 or I312 reduce this compound’s efficacy, confirming allosteric modulation .
Q. What structural features of this compound contribute to its selectivity for P2X4 over P2X2?
- Answer : The benzodiazepine core and bromophenyl group interact with hydrophobic residues (e.g., Leu107, Met109) in the P2X4 extracellular domain. P2X2 lacks these conserved residues, explaining this compound’s selectivity. Molecular dynamics simulations support this binding model .
- Validation : Co-crystallization or cryo-EM studies of this compound-bound P2X4 receptors are needed to confirm predicted interactions .
Q. Why do in vitro and in vivo studies report divergent IC50 values for this compound?
- Answer : In vitro IC50 ranges from 0.75 µM (recombinant rP2X4) to 30 µM (native endothelial P2X4), likely due to tissue-specific receptor conformations or auxiliary proteins. In vivo, 28 mg/kg (i.p.) in mice blocks NTG-induced hyperalgesia, suggesting higher effective doses are required for systemic effects .
- Recommendation : Perform dose-response curves in native tissue models (e.g., vascular endothelia, microglia) to reconcile discrepancies .
Q. Can this compound be combined with other P2X antagonists to isolate subtype-specific responses?
- Answer : Yes. Pair this compound with TNP-ATP (P2X1/3 inhibitor) or A-438079 (P2X7 antagonist) to dissect P2X4-mediated pathways. For example, in colorectal cancer models, this compound + 5-FU enhances cytotoxicity by blocking ATP-induced mTOR activation .
- Data : Co-application of this compound and TNP-ATP reduces ATP-induced Ca2+ signals by >80% in HEK293-P2X4 cells .
Q. Methodological Considerations
Q. How to validate this compound's specificity in complex biological systems?
- Step 1 : Use siRNA knockdown or P2X4-KO models to confirm loss of this compound’s effects.
- Step 2 : Combine SPR assays (e.g., competitive binding with BX430) to rule out off-target interactions .
- Example : In SPR, this compound does not compete with cannabinoids at the BX430 allosteric site, confirming distinct binding regions .
Q. What are the limitations of using this compound in chronic pain or neuroinflammatory models?
- Challenge : Partial blood-brain barrier penetration may limit CNS efficacy. Derivatives like NP-815-PX show improved bioavailability and anti-allodynic effects in mice .
- Alternative : Radiolabeled this compound analogs (e.g., [11C]-5-BDBD) enable PET imaging to study P2X4 in neuroinflammation .
Q. Tables for Key Data
Parameter | Value | Source |
---|---|---|
IC50 (rP2X4, HEK293) | 0.75 µM | |
EC50 shift (ATP + 1 µM this compound) | 4.7 → 15.9 µM | |
In vivo dose (mechanical hypersensitivity) | 28 mg/kg (i.p.) | |
Selectivity (P2X4 vs. P2X7) | >40-fold |
Properties
IUPAC Name |
5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYMVQPXXTZHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431707 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768404-03-1 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 768404-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.